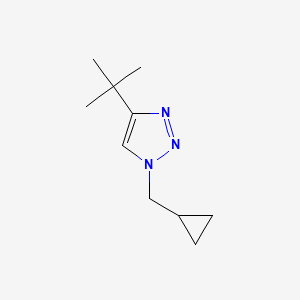
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (1-(2H-1,3-BCP)-4-(PPSP)) is a synthetic compound that has been studied for its potential as an active pharmaceutical ingredient (API) and as a drug delivery system. In recent years, 1-(2H-1,3-BCP)-4-(PPSP) has been the focus of much scientific research due to its unique properties and potential applications. The following paper will discuss the synthesis method of 1-(2H-1,3-BCP)-4-(PPSP), its mechanisms of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Applications De Recherche Scientifique
1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential as an active pharmaceutical ingredient (1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine) and as a drug delivery system. 1-(2H-1,3-BCP)-4-(PPSP) has been shown to have high solubility, low toxicity, and high stability, making it an attractive candidate for drug delivery applications. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential in the development of novel therapeutic agents for the treatment of various diseases and disorders.
Mécanisme D'action
1-(2H-1,3-BCP)-4-(PPSP) has been shown to interact with various biological targets, including enzymes, receptors, and transporters, resulting in a variety of biological effects. For example, 1-(2H-1,3-BCP)-4-(PPSP) has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of inflammation. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has been shown to interact with the serotonin transporter (SERT), resulting in the inhibition of serotonin reuptake and the enhancement of serotonin release.
Biochemical and Physiological Effects
1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential in the treatment of various diseases and disorders. Its effects on the body have been studied in vitro and in vivo. In vitro studies have shown that 1-(2H-1,3-BCP)-4-(PPSP) has anti-inflammatory, anti-oxidant, and anti-cancer activities. In vivo studies have shown that 1-(2H-1,3-BCP)-4-(PPSP) has anti-inflammatory, anti-oxidant, anti-diabetic, and anti-depressant activities.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2H-1,3-BCP)-4-(PPSP) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has low toxicity, and is highly stable. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has a wide range of potential applications, making it a versatile compound for laboratory experiments. However, 1-(2H-1,3-BCP)-4-(PPSP) also has some limitations. It is not water-soluble, making it difficult to use in certain types of experiments. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) is not approved for human use, so it must be used with caution in laboratory experiments.
Orientations Futures
1-(2H-1,3-BCP)-4-(PPSP) has potential for use in a variety of applications. Future research should focus on further elucidating the mechanisms of action of 1-(2H-1,3-BCP)-4-(PPSP) and exploring its potential in the development of novel therapeutic agents. Additionally, further research should be conducted on the synthesis of 1-(2H-1,3-BCP)-4-(PPSP) and its potential for use in drug delivery systems. Finally, further research should be conducted on the safety and efficacy of 1-(2H-1,3-BCP)-4-(PPSP) for use in humans.
Méthodes De Synthèse
1-(2H-1,3-BCP)-4-(PPSP) is synthesized via a two-step reaction. The first step involves the reaction of 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine (1-(2H-1,3-BDP)) with 4-(piperidine-1-sulfonyl)chloride (PPSCl) in the presence of a base. The resulting product is 1-(2H-1,3-BCP)-4-(PPSP). The second step involves the reduction of the sulfonyl group to a sulfide group using a reducing agent such as sodium borohydride (NaBH4).
Propriétés
IUPAC Name |
1,3-benzodioxol-5-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-17(14-4-5-15-16(12-14)25-13-24-15)18-8-10-20(11-9-18)26(22,23)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHMEPFZJMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![13-{[2-(diethylamino)ethyl]amino}-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6417149.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417162.png)

![10-(4-ethoxyphenyl)-1-methyl-3-pentyl-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione](/img/structure/B6417175.png)

![N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)

![1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6417192.png)
![2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B6417200.png)
![methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B6417204.png)

![8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417218.png)
![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417220.png)
![8-(2,5-dimethylphenyl)-1,3,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417226.png)